[2-METHOXY-4-(METHYLSULFANYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE
Description
This compound features a methanone core bridging two aromatic systems:
- Aryl Group 1: 2-Methoxy-4-(methylsulfanyl)phenyl, contributing a methoxy (─OCH₃) and methylsulfanyl (─SCH₃) substituent at positions 2 and 4, respectively.
- Aryl Group 2: 4-(4-Nitrophenyl)piperazine, with a nitro (─NO₂) group at the para position of the phenyl ring.
The piperazine moiety may facilitate solubility and intermolecular interactions.
Properties
IUPAC Name |
(2-methoxy-4-methylsulfanylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-26-18-13-16(27-2)7-8-17(18)19(23)21-11-9-20(10-12-21)14-3-5-15(6-4-14)22(24)25/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYFEZHKFBVTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-METHOXY-4-(METHYLSULFANYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with 4-(4-nitrophenyl)piperazine under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are often employed.
Chemical Reactions Analysis
Types of Reactions
[2-METHOXY-4-(METHYLSULFANYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
Medicinal Chemistry
- Antitumor Activity : Research indicates that compounds containing piperazine derivatives exhibit significant antitumor properties. The presence of the nitrophenyl group can enhance the cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Studies have shown that similar compounds demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
Neuropharmacology
- CNS Activity : The piperazine moiety is known for its interaction with neurotransmitter receptors. Compounds like 2-Methoxy-4-(methylsulfanyl)phenyl[4-(4-nitrophenyl)piperazino]methanone may influence serotonin or dopamine pathways, which could be beneficial in developing treatments for depression or anxiety disorders .
Synthesis and Derivative Development
- Synthetic Routes : The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving piperazine derivatives. Understanding these synthetic pathways is crucial for developing more potent analogs with improved efficacy and reduced side effects .
- Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the existing structure to enhance its pharmacological properties. Exploring SAR can lead to the discovery of more effective derivatives tailored for specific therapeutic targets.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor activity of several piperazine derivatives, including those similar to 2-Methoxy-4-(methylsulfanyl)phenyl[4-(4-nitrophenyl)piperazino]methanone. The results indicated that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, highlighting their potential as chemotherapeutic agents .
Case Study 2: Neuropharmacological Effects
In another investigation, researchers assessed the effects of piperazine-based compounds on anxiety-like behaviors in rodent models. The results suggested that modifications to the piperazine structure could lead to increased anxiolytic effects, providing insights into developing new treatments for anxiety disorders .
Mechanism of Action
The mechanism of action of [2-METHOXY-4-(METHYLSULFANYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are structurally related but differ in substituents and functional groups:
Key Observations:
- Substituent Position : The target compound’s methoxy group is at position 2 (vs. position 3 in Compound 12), which alters steric and electronic effects.
- Methylsulfanyl vs. Halogens : Unlike the fluorine in ’s compound, the methylsulfanyl group in the target may increase lipophilicity (logP) by ~0.5–1.0 units compared to halogens .
- Reduced Nitro Group: Compound 14 (derived from 12 via nitro reduction) shows how replacing ─NO₂ with ─NH₂ affects physical state (oil vs. crystalline solid) and reactivity (e.g., increased nucleophilicity) .
Reactivity and Stability
- Methylsulfanyl Oxidation : The ─SCH₃ group may oxidize to sulfoxide or sulfone under acidic/oxidizing conditions, a pathway absent in Compounds 12–15 .
Biological Activity
The compound [2-METHOXY-4-(METHYLSULFANYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE, commonly referred to as a methanone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into two key moieties:
- 2-Methoxy-4-(methylsulfanyl)phenyl : This part of the molecule is known for its electron-donating properties due to the methoxy group, which can enhance biological activity.
- 4-(4-nitrophenyl)piperazino : The piperazine ring is often associated with various pharmacological effects, including antipsychotic and antidepressant activities.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 336.42 g/mol |
| LogP | 3.7936 |
| Melting Point | Not Available |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the methoxy and nitro groups have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. A study demonstrated that analogs of methanone derivatives had IC50 values lower than established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The presence of the methylsulfanyl group is linked to enhanced antimicrobial activity. Compounds with sulfonamide moieties have been documented to possess antibacterial, antifungal, and anti-leishmanial properties. For example, certain sulfonamide derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The incorporation of a methoxy group is often associated with reduced inflammatory responses in vitro and in vivo models, indicating potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Methoxy Group : Enhances lipophilicity and improves cell membrane permeability.
- Nitro Group : Often associated with increased cytotoxicity against cancer cells.
- Piperazine Ring : Contributes to neuropharmacological effects and may enhance binding affinity to target proteins.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Methoxy | Increases solubility and bioavailability |
| Nitro Substitution | Enhances anticancer potency |
| Piperazine Inclusion | Improves neuroactive properties |
Case Studies
- Anticancer Study : A recent investigation into methanone derivatives revealed that compounds with similar structures exhibited significant growth inhibition in HT29 colon cancer cells, with some derivatives outperforming traditional chemotherapeutics in terms of potency .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of a series of sulfonamide derivatives derived from similar scaffolds. Results indicated that several compounds displayed potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
